2-Bromo-2-phenylacetyl chloride
Overview
Description
Synthesis Analysis
The synthesis of brominated phenyl compounds can be achieved through various methods. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . Similarly, N-p-bromophenyl-N'-phenylacetylthiourea was synthesized by treating phenylacetyl chloride with 4-bromoaniline . These methods suggest that 2-bromo-2-phenylacetyl chloride could potentially be synthesized through the treatment of phenylacetyl chloride with a brominating agent.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex. For example, the crystal structure of N-p-bromophenyl-N'-phenylacetylthiourea shows intermolecular hydrogen bonding and (\pi)-(\pi) stacking interactions, which influence the conformation and properties of the compound . The structure of 2-(2'-pyridyl)phenyltellurium(II) bromide was described as pseudo-trigonal bipyramidal with bromine and nitrogen atoms occupying axial positions . These findings suggest that 2-bromo-2-phenylacetyl chloride may also exhibit interesting structural characteristics due to the presence of the bromine atom.
Chemical Reactions Analysis
The chemical reactions involving brominated compounds can vary. The bromochlorination of alkenes with dichlorobromate(1-) ion showed complete anti stereospecificity and nonregiospecificity . The photodissociation of bromoacetyl chloride was studied, revealing that nonadiabatic effects play a major role in the C-Br bond scission . These studies indicate that 2-bromo-2-phenylacetyl chloride may undergo specific chemical reactions influenced by the presence of the bromine atom and the molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. The rotational spectrum of bromoacetyl chloride was determined, providing insights into the rotational and quartic centrifugal distortion constants, as well as the bromine and chlorine quadrupole coupling tensors . The gas phase electron diffraction study of bromoacetyl chloride and bromoacetyl bromide revealed the existence of anti and gauche conformers . These studies suggest that 2-bromo-2-phenylacetyl chloride may have specific physical properties such as rotational constants and conformer distributions.
Scientific Research Applications
Organometallic Synthesis
2-Bromo-2-phenylacetyl chloride plays a significant role in organometallic chemistry, particularly in the synthesis of ortho bromo substituted phenyl compounds. This involves its reaction with various substrates like carbon dioxide, dimethylformamide, and fluorinated esters (Loomis S. Chen, Grace J. J. Chen, C. Tamborski, 1980).
Pharmaceutical Compound Synthesis
In pharmaceutical research, 2-bromo-2-phenylacetyl chloride is used in the sequential conversion and synthesis of indolyl butanoic acid derivatives, which exhibit potential as antidiabetic agents (M. Nazir et al., 2018).
Synthesis of Hydroxychromenes
This compound is crucial in the synthesis of hydroxychromenes, specifically in the synthesis of brodifacoum and difethialone from phenylacetyl chloride. These synthesized compounds have been found to have anti-inflammatory effects (Jae-chul Jung, Seikwan Oh, 2011).
Process Scale-up in Industrial Chemistry
2-Bromo-2-phenylacetyl chloride is also involved in the process scale-up study for the production of brodifacoum, highlighting its application in industrial chemistry (W. Jian, 2000).
Synthesis of Pyrimidine Derivatives
It is used in the synthesis of novel pyrimidine derivatives, which have shown potential antimicrobial activity. This indicates its importance in the development of new antimicrobial agents (C. Mallikarjunaswamy et al., 2017).
Safety And Hazards
While specific safety data for 2-Bromo-2-phenylacetyl chloride is not available, similar compounds have been noted to cause severe skin burns and eye damage, and are harmful if swallowed, in contact with skin, or if inhaled .
Relevant Papers Several papers related to 2-Bromo-2-phenylacetyl chloride were found. One discusses the crystal structure of a compound that includes 2-bromo-6-((2-(2-phenylacetyl)hydrazineylidene)methyl)phenolato . Another paper discusses the effect of the molecular structure of acylating agents on the regioselectivity of cellulosic hydroxyl groups in ionic liquid . A third paper discusses the synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins .
properties
IUPAC Name |
2-bromo-2-phenylacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJUBDPPQVWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344597 | |
Record name | 2-bromo-2-phenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-phenylacetyl chloride | |
CAS RN |
19078-72-9 | |
Record name | 2-bromo-2-phenylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19078-72-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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